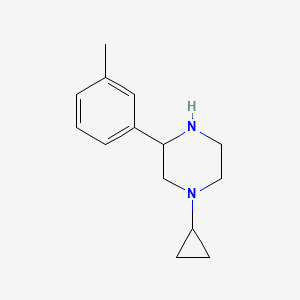

1-Cyclopropyl-3-(3-methylphenyl)piperazine

説明

特性

IUPAC Name |

1-cyclopropyl-3-(3-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-11-3-2-4-12(9-11)14-10-16(8-7-15-14)13-5-6-13/h2-4,9,13-15H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUNTZZCAUCUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCN2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Cyclopropyl-3-(3-methylphenyl)piperazine (CPMP) is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including effects on the central nervous system, antimicrobial activity, and potential use in cancer therapy. This article explores the biological activity of CPMP, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- SMILES Notation : C1CN(CC1)C(C2=CC(=C(C=C2)C)C)N

The unique cyclopropyl and phenyl substituents on the piperazine ring contribute to its biological activity by influencing its interaction with various biological targets.

CPMP's biological activity is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets:

- Dopamine Receptors : CPMP has shown affinity for dopamine receptors, which are crucial in regulating mood, cognition, and motor control. Its interaction with these receptors may contribute to its potential antidepressant and antipsychotic effects.

- Serotonin Receptors : Similar to other piperazine derivatives, CPMP may interact with serotonin receptors, influencing mood and anxiety levels.

- Antimicrobial Activity : Preliminary studies suggest that CPMP exhibits antibacterial properties against certain strains of bacteria, making it a candidate for further exploration in antimicrobial drug development.

Biological Activity Data

The following table summarizes key findings related to the biological activity of CPMP:

Case Studies

-

Antidepressant Activity :

A study evaluated the effects of CPMP on depressive behaviors in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects mediated by serotonin receptor modulation . -

Antimicrobial Efficacy :

In vitro testing demonstrated that CPMP inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding supports its potential as an antimicrobial agent . -

Cytotoxic Effects on Cancer Cells :

Research involving various cancer cell lines revealed that CPMP induced apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with IC50 values indicating moderate cytotoxicity. The mechanism appears to involve the activation of caspase pathways .

科学的研究の応用

Scientific Research Applications

1-Cyclopropyl-3-(3-methylphenyl)piperazine has been studied for various applications in the fields of chemistry, biology, and medicine:

1. Medicinal Chemistry

- CPM is investigated as a potential drug candidate due to its ability to modulate neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. This modulation suggests applications in treating psychiatric disorders such as depression and anxiety.

2. Neuropharmacology

- Research indicates that CPM may exhibit selective binding affinity to certain receptor subtypes, which can influence neuronal signaling pathways. This property is particularly relevant for developing treatments for neurodegenerative diseases like Parkinson's disease.

3. Anticancer Research

- Preliminary studies have shown that derivatives of piperazine compounds can inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinases. CPM's structural features may enhance its efficacy as a targeted therapy in oncology.

Case Studies

1. Cancer Research

- A study explored the efficacy of piperazine derivatives similar to CPM in inhibiting EGFR activity. Results indicated significant reductions in tumor growth rates in vitro, suggesting potential for further development into anticancer therapies.

2. Neurological Applications

- Research involving azaspiro compounds has highlighted their role as LRRK2 kinase inhibitors, which are relevant for Parkinson's disease treatment. The unique structure of CPM may provide enhanced pharmacokinetic properties compared to traditional piperazine derivatives.

類似化合物との比較

1-Cyclopropyl-3-(2-methylphenyl)piperazine

This positional isomer substitutes the methyl group at the 2-position of the phenyl ring instead of the 3-position. While both isomers share similar molecular weights (216.32 g/mol for the 2-methyl derivative vs. For example, in dopamine transporter (DAT) inhibitors, ortho-substituted phenyl groups reduce affinity compared to meta- or para-substituted analogs due to unfavorable steric interactions .

1-(3-Methylphenyl)piperazine (CAS 41186-03-2)

This simpler analog lacks the cyclopropyl group, resulting in reduced steric bulk and lower molecular weight (176.26 g/mol). The absence of cyclopropane diminishes metabolic stability, as evidenced by studies showing rapid dealkylation or oxidation of unsubstituted piperazines . However, the 3-methylphenyl group retains affinity for serotonin receptors (e.g., 5-HT1A), suggesting that the cyclopropyl group in the target compound may enhance selectivity rather than potency .

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity

- Serotonin 5-HT1A Receptors: Piperazines with three-carbon linkers between aromatic and piperazine moieties (e.g., coumarin-piperazine derivatives) exhibit subnanomolar affinities.

- Dopamine Transporter (DAT) : Bridged piperazine analogs (e.g., 3,8-diaza[3.2.1]bicyclooctane derivatives) show high DAT affinity (IC50 = 8.0–8.2 nM). The cyclopropyl group in the target compound could confer similar rigidity, though direct comparisons are unavailable .

Solubility and Metabolic Stability

The cyclopropyl group likely enhances metabolic stability by shielding the piperazine nitrogen from oxidative enzymes, as seen in studies where cyclopropane-containing compounds exhibit prolonged half-lives .

Piperazine vs. Piperidine Derivatives

Piperidines (saturated six-membered rings) generally show lower target affinity and higher CYP450 2D6 inhibition compared to piperazines. For example, ethyl piperidine 14 (IC50 = 120 nM for DAT) is less potent than its piperazine counterpart 15 (IC50 = 85 nM) . The target compound’s piperazine core may thus offer superior pharmacokinetic profiles.

Sulfur-Containing Piperazines

Thiol-substituted piperazines (e.g., 1-(2-(phenylthio)ethyl)piperazines) demonstrate improved solubility via hydrogen bonding but suffer from faster clearance due to sulfoxide formation . The absence of sulfur in this compound may mitigate this liability.

Key Research Findings and Implications

Metabolic Hotspots : Piperazine rings are prone to N-dealkylation and oxidation. The cyclopropyl group in the target compound may reduce these liabilities, as observed in bridged piperazine analogs with enhanced stability .

Selectivity vs. Potency : While 3-methylphenyl substitution enhances lipophilicity and receptor binding, para-substituted analogs (e.g., 4-methylphenyl) often show higher affinities at the cost of selectivity .

Synthetic Accessibility : Photoredox C–H alkylation methods enable site-selective functionalization of piperazines, offering routes to diversify the target compound’s substituents .

準備方法

Alkylation of Piperazine

One common approach involves the alkylation of piperazine with cyclopropyl-containing reagents. For example, cyclopropyl halides or cyclopropyl carbonyl derivatives can be reacted with piperazine under anhydrous conditions and inert atmosphere (N2) to avoid side reactions. The reaction is typically carried out in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) with bases like triethylamine or diisopropylethylamine (DIPEA) to facilitate nucleophilic substitution.

Introduction of the 3-Methylphenyl Group

The 3-methylphenyl substituent is commonly introduced via nucleophilic substitution or amide coupling reactions. This may involve:

- Reaction of piperazine or its cyclopropyl-substituted derivative with 3-methylphenyl halides or activated esters.

- Use of carbamate or sulfonyl chloride derivatives of 3-methylphenyl as electrophiles.

The coupling reactions are optimized using coupling reagents such as EDC HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of DIPEA in DCM, which provides high yields and easier purification compared to other reagents like HATU or PyBOP.

Stepwise Synthesis Example

A representative synthetic route based on literature involves the following steps:

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of amine with Boc group | Boc2O, NEt3, MeOH, 0 °C to rt, 16 h | - | Protects amine for selective reactions |

| 2 | Amide coupling with cyclopropyl derivative | EDC HCl (2 eq), DIPEA (3 eq), DCM, 2 h | 74 | Optimized for high yield and easy purification |

| 3 | Boc deprotection | 4N HCl in dioxane, rt, 2 h | - | Generates free amine for next substitution |

| 4 | Coupling with substituted amines (e.g., 3-methylphenyl amine) | DIPEA, THF, 0 °C to 80 °C, 6 h | Moderate | Formation of final substituted piperazine |

| 5 | Final purification and characterization | Column chromatography, NMR, LCMS, HPLC | - | Confirms structure and purity |

This methodology emphasizes the use of mild conditions, short reaction times, and reagents that facilitate straightforward work-up and purification.

Optimization of Amide Formation

A key preparation step is amide bond formation between the piperazine nitrogen and the cyclopropyl carboxyl derivative. Optimization studies show:

| Coupling Reagent | Base | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| HATU (1.1 eq.) | TEA (1.2 eq.) | DMF | 8 h | 25 |

| PyBOP (1.1 eq.) | DIPEA (1.2 eq.) | THF | 8 h | 40 |

| EDC HCl (2 eq.) | DIPEA (3 eq.) | DCM | 2 h | 74 |

| EDCI (1.5 eq.) + HOBt (1.5 eq.) | DIPEA (4 eq.) | DMF | 12 h | 55 |

The use of EDC HCl with DIPEA in DCM for 2 hours provides the best yield (74%) with easier purification compared to other methods that require longer reaction times or problematic solvents like DMF.

Experimental Conditions and Notes

- Reactions are generally performed under nitrogen atmosphere with anhydrous solvents to prevent hydrolysis or side reactions.

- Boc protection and deprotection steps are used to control selectivity and avoid over-alkylation.

- Purification is usually done by column chromatography or simple filtration, depending on the reaction step.

- Characterization is performed by ^1H NMR, LCMS, and HPLC to confirm structure and purity.

Summary Table of Preparation Steps

| Step | Purpose | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amine protection | Boc2O, NEt3, MeOH | Boc-protected intermediate |

| 2 | Amide coupling | EDC HCl, DIPEA, DCM | Cyclopropyl-piperazine intermediate |

| 3 | Boc deprotection | 4N HCl in dioxane | Free amine for further substitution |

| 4 | Substituted amine coupling | DIPEA, THF, elevated temperature | Introduction of 3-methylphenyl group |

| 5 | Final purification | Chromatography | Pure this compound |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-cyclopropyl-3-(3-methylphenyl)piperazine?

Methodological Answer:

The synthesis of this compound derivatives typically involves multi-step reactions, including nucleophilic substitution, reductive amination, or click chemistry. For example:

- Click Chemistry Approach : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed. Reactants such as 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine and azidobenzene derivatives are combined with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) mixture. The reaction is monitored via TLC, and the product is purified via silica gel chromatography (ethyl acetate:hexane, 1:8) .

- Reductive Amination : For analogs like meclizine, reductive amination of 3-methylbenzaldehyde with 1-(4-chlorobenzhydryl)piperazine using hydrogen and Raney nickel yields the target compound .

Key Considerations : Optimize reaction time, temperature, and catalyst loading to improve yields (e.g., low yields ~21% in some protocols require iterative refinement) .

Advanced: How can structural and electronic properties of this compound be characterized?

Methodological Answer:

Use a combination of spectroscopic and computational tools:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。